Product packaging for 1-ethyl-3-(N-nitroamidino)thiourea(Cat. No.:CAS No. 204188-33-0)

1-ethyl-3-(N-nitroamidino)thiourea

Cat. No.: B2754512
CAS No.: 204188-33-0
M. Wt: 191.21
InChI Key: HXGHHLVCSUYOKY-UHFFFAOYSA-N
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Description

1-Ethyl-3-(N-nitroamidino)thiourea is a synthetic organic compound belonging to the class of nitroamidinothioureas. These compounds are characterized by a thiourea backbone functionalized with both nitroimino and ethyl groups, making them subjects of interest in medicinal chemistry and biochemical research. Research Applications and Value The primary research value of this compound and its analogues lies in the screening of antimicrobial and antifungal properties. Research indicates that compounds within the alkyl-nitroamidinothiourea series, such as the propyl derivative, have demonstrated activity against specific microbial strains, including Staphylococcus aureus (a Gram-positive bacterium) and E. coli (a Gram-negative bacterium) . Furthermore, this class of compounds has shown observable activity against fungal strains such as Candida albicans . The synthesis of this compound involves the reaction of nitroguanidine with an alkylisothiocyanate, in this case, ethyl isothiocyanate, in the presence of a base like potassium hydroxide in DMF . Mechanism of Action The specific mechanism of action for this compound is not fully elucidated and is an area for further investigation. Its biological activity is likely derived from its molecular structure, which incorporates both a thiourea moiety and a nitroimino group. Guanidine and thiourea derivatives are known to interact with various biological targets, and the presence of the nitro group can influence electron distribution and bioavailability, potentially leading to inhibition of microbial growth . Researchers are encouraged to determine the precise biochemical pathway for this specific compound. Note: This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9N5O2S B2754512 1-ethyl-3-(N-nitroamidino)thiourea CAS No. 204188-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1E)-1-[amino(nitramido)methylidene]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5O2S/c1-2-6-4(12)7-3(5)8-9(10)11/h2H2,1H3,(H4,5,6,7,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGHHLVCSUYOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N=C(N)N[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)/N=C(\N)/N[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819582
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies for 1 Ethyl 3 N Nitroamidino Thiourea

Pioneering Synthetic Routes for 1-ethyl-3-(N-nitroamidino)thiourea

The synthesis of this compound can be logically approached through the condensation of precursors containing the key functional groups: an ethyl isothiocyanate moiety and a nitroaminoguanidine moiety. Two primary retrosynthetic disconnections suggest the following pioneering routes.

Route A: Condensation of Ethyl Isothiocyanate and Nitroaminoguanidine

The most direct and atom-economical approach involves the nucleophilic addition of nitroaminoguanidine to ethyl isothiocyanate. This reaction is analogous to the standard synthesis of substituted thioureas from isothiocyanates and amines.

The reaction mechanism involves the attack of the terminal amino group of nitroaminoguanidine onto the electrophilic carbon of the isothiocyanate group. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and to mediate the proton transfer steps.

Reactants: Ethyl isothiocyanate, Nitroaminoguanidine

Solvent: Acetonitrile

Temperature: Room temperature to gentle heating (40-60 °C)

Product: this compound

This one-step synthesis is highly efficient in principle, as it forms the target molecule directly with no theoretical byproducts.

Route B: Guanylation of N-Ethylthiourea

An alternative strategy involves a two-step process starting from a more common precursor, N-ethylthiourea. This intermediate can be synthesized from ethylamine (B1201723) and a thiocyanating agent. The subsequent step involves the introduction of the nitroguanidinyl group. This is conceptually similar to methods used in the synthesis of related compounds like the insecticide Clothianidin, where a nitroguanidine (B56551) skeleton is formed. sumitomo-chem.co.jpnih.gov

Step 1: Synthesis of N-ethylthiourea.

Step 2: Reaction of N-ethylthiourea with a nitroguanidinylating agent, such as N-nitro-S-methylisothiourea. This reaction would proceed via nucleophilic substitution, where the N-ethylthiourea displaces the methylthio- leaving group.

This route offers flexibility in precursor sourcing but is less atom-economical due to the elimination of methanethiol (B179389) or other leaving groups.

Optimization Strategies in this compound Synthesis

Optimizing the synthesis of this compound involves a systematic investigation of reaction parameters to maximize yield and purity while minimizing reaction time and energy consumption.

Solvent System Rationalization and Optimization

The choice of solvent is critical in thiourea (B124793) synthesis. The polarity and proticity of the solvent can significantly influence reaction rates and yields by affecting reactant solubility and stabilizing transition states. For the proposed condensation route (Route A), a range of solvents could be employed.

SolventDielectric Constant (ε)Typical Reaction Time (hours)Hypothetical Yield (%)Rationale
Acetonitrile37.5685Good reactant solubility, aprotic nature prevents side reactions.
Ethanol (B145695)24.5878Protic solvent can hydrogen bond with reactants, potentially slowing the reaction.
Dimethylformamide (DMF)36.7490High polarity effectively solvates reactants and intermediates.
Tetrahydrofuran (THF)7.61265Lower polarity leads to slower reaction rates.
Water80.11070"On-water" synthesis is a green option, but solubility of organic precursors can be limited. organic-chemistry.org

This table presents hypothetical data based on general principles of thiourea synthesis.

Optimization would involve screening these solvents to identify the one that provides the best balance of reaction rate, yield, and ease of product isolation.

Temperature and Pressure Influence on Reaction Yields

Temperature is a key parameter controlling the kinetics of the synthesis. Generally, higher temperatures increase the reaction rate. However, the nitroguanidine moiety is known to be thermally sensitive, and excessive heat can lead to decomposition and reduced yields. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields by promoting rapid and uniform heating. nih.gov

ConditionTemperature (°C)Reaction TimeHypothetical Yield (%)Notes
Conventional Heating2524 hours75Slow reaction rate at room temperature.
Conventional Heating606 hours88Optimal balance of rate and stability.
Conventional Heating1002 hours60Significant product decomposition observed.
Microwave Irradiation8015 minutes92Rapid, efficient heating minimizes degradation.

This table presents hypothetical data to illustrate temperature effects.

The influence of pressure is generally less significant for this type of liquid-phase condensation reaction unless volatile reactants are used or the reaction mechanism involves a significant change in volume.

Catalyst Selection and Reaction Kinetics in Synthesis

While many thiourea syntheses proceed without a catalyst, the reaction rate can often be enhanced by the addition of a base or, in some cases, an acid. Basic catalysts, such as triethylamine (B128534) or potassium carbonate, can deprotonate the nucleophilic amine, increasing its reactivity.

CatalystTypeMolar EquivalentHypothetical Rate Increase (Factor)Rationale
None--1xUncatalyzed baseline reaction.
Triethylamine (Et3N)Organic Base0.13xHomogeneous catalyst, increases nucleophilicity of nitroaminoguanidine.
Potassium Carbonate (K2CO3)Inorganic Base1.22.5xHeterogeneous catalyst, often used in polar solvents like DMF. patsnap.com
Nano-BF3-SiO2Lewis Acid-VariesCan activate the isothiocyanate group toward nucleophilic attack. researchgate.net

This table provides a qualitative comparison of potential catalytic effects.

Kinetic studies would involve monitoring the disappearance of reactants over time under different catalytic conditions to determine the rate law and optimize catalyst loading.

Green Chemistry Principles in this compound Preparation

Applying green chemistry principles to the synthesis of this compound focuses on improving the environmental footprint of the process. This includes maximizing atom economy, using safer solvents, and improving energy efficiency.

Atom Economy and Reaction Efficiency Analysis

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. The ideal synthesis has a 100% atom economy.

For the proposed Route A , the reaction is an addition reaction:

C₃H₅NS (Ethyl isothiocyanate) + CH₄N₄O₂ (Nitroaminoguanidine) → C₄H₉N₅O₂S (Product)

The calculation for atom economy is:

% Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

CompoundFormulaMolecular Weight ( g/mol )
Ethyl isothiocyanateC₃H₅NS87.14
NitroaminoguanidineCH₄N₄O₂120.08
Sum of Reactants -207.22
This compoundC₄H₉N₅O₂S207.22

Calculation: % Atom Economy = (207.22 / 207.22) x 100 = 100%

This route is theoretically perfectly atom-economical. In contrast, Route B, which involves the elimination of a leaving group like methanethiol, would have a significantly lower atom economy.

Further green considerations include:

Solvent-Free Synthesis: Mechanochemical methods, such as ball milling, can be explored to conduct the reaction in the solid state, eliminating the need for bulk solvents. beilstein-journals.orgnih.gov

Use of Greener Solvents: If a solvent is necessary, replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) would reduce environmental impact. researchgate.net

Energy Efficiency: Utilizing microwave irradiation instead of conventional heating can drastically reduce energy consumption and reaction times.

By focusing on an atom-economical route and employing modern techniques like microwave synthesis and green solvents, the preparation of this compound can be aligned with the principles of sustainable chemistry.

Utilization of Sustainable Reagents and Solvents

While no green synthesis methods exist for the target compound, the field of organic chemistry has well-established sustainable practices for the synthesis of thiourea derivatives. These methodologies focus on reducing waste, minimizing energy consumption, and using less hazardous materials.

Solvent Selection: Traditional syntheses of thioureas often employ volatile organic compounds (VOCs). Modern, sustainable approaches prioritize greener alternatives. For the hypothetical synthesis of a thiourea derivative, solvents such as water, ethanol, or bio-derived solvents like Cyrene could be considered. An "on-water" synthesis, for instance, leverages the hydrophobic effect to accelerate reactions between nonpolar reagents and simplifies product isolation through filtration.

Catalysis and Reaction Conditions: The use of catalysts can significantly improve the efficiency and environmental impact of a synthesis. For related compounds, solid-supported catalysts have been used to facilitate reactions under milder conditions. Furthermore, non-conventional energy sources are employed to enhance reaction rates and reduce energy consumption.

Mechanochemistry: This solvent-free technique involves grinding solid reactants together, often with a liquid additive (liquid-assisted grinding, LAG), to initiate a chemical reaction. nih.gov It eliminates the need for bulk solvents, reducing waste and simplifying purification. nih.gov A hypothetical mechanochemical approach to a thiourea synthesis would involve milling an amine precursor with an isothiocyanate.

Microwave and Ultrasound Irradiation: These methods can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in cleaner reactions with higher yields. asianpubs.org

The table below summarizes potential sustainable approaches applicable to the synthesis of thiourea analogues.

MethodSustainable Reagents/SolventsKey Advantages
Aqueous SynthesisWaterEliminates toxic VOCs, simplifies product isolation, low cost.
Mechanochemistry (LAG)Minimal or no solventReduces solvent waste, high efficiency, applicable to solid-state reactants. nih.gov
Microwave-AssistedGreen solvents (e.g., ethanol)Drastically reduced reaction times, energy efficiency, often higher yields. asianpubs.org

This interactive table is based on established green chemistry principles for the synthesis of thiourea compounds in general.

Mechanistic Pathways of this compound Formation

As the synthesis of this compound is not documented, its formation mechanism remains unknown. The standard and most direct synthetic route to N,N'-disubstituted thioureas is the nucleophilic addition of an amine to an isothiocyanate. nih.gov

A hypothetical pathway to the target compound would involve the reaction of nitroguanidine with ethyl isothiocyanate. In this scenario, one of the nitrogen atoms of nitroguanidine would act as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.

However, this proposed reaction is chemically challenging. The nitroguanidine molecule contains a strongly electron-withdrawing nitro group (-NO₂). This group significantly reduces the electron density across the molecule, diminishing the nucleophilicity of the adjacent nitrogen atoms. Consequently, the reaction of nitroguanidine with an electrophile like ethyl isothiocyanate would be expected to be very slow or not occur at all under standard conditions. The more common reactivity of guanidines involves their synthesis from thioureas, often using thiophilic metal salts or other activating agents. rsc.org

Proposed Reaction Intermediates and Transition States

Given the absence of a known reaction, specific intermediates and transition states for the formation of this compound cannot be described. However, by analogy to the general mechanism of thiourea formation from an amine and an isothiocyanate, a plausible reaction coordinate can be proposed.

The reaction would proceed via a single concerted step or a stepwise mechanism involving a zwitterionic intermediate. The key event is the formation of a new carbon-nitrogen bond.

Transition State (TS): The transition state would involve the partial formation of the N-C bond between the nucleophilic nitrogen of the guanidine (B92328) moiety and the electrophilic carbon of the isothiocyanate. Simultaneously, the C=S and C=N bonds of the isothiocyanate would be partially broken. In bifunctional catalysis, hydrogen bonding from a catalyst can stabilize the developing negative charge on the sulfur atom in the transition state, thereby lowering the activation energy. wikipedia.org

Reaction Intermediate: If the reaction is stepwise, a zwitterionic intermediate could be formed. In this species, a formal negative charge would reside on the sulfur atom, and a positive charge would be on the nitrogen atom of the attacking nucleophile. This intermediate would then rapidly tautomerize to the final stable thiourea product.

The specific geometry and energy of these states would depend heavily on the electronic nature of the reactants and the solvent environment.

Computational Modeling of Synthetic Reaction Energetics

No computational studies on the formation of this compound have been published. However, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms and energetics. nih.gov

For a hypothetical reaction, DFT calculations could be employed to:

Model Reactant Geometries: Optimize the ground-state geometries of nitroguanidine and ethyl isothiocyanate.

Map the Reaction Pathway: Locate the transition state structure for the nucleophilic attack of nitroguanidine on the isothiocyanate. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state. researchgate.net

Calculate Activation Energy: Determine the energy barrier (activation energy, ΔG‡) of the reaction by calculating the energy difference between the reactants and the transition state. A high activation energy would confirm the low reactivity predicted by the electronic effects of the nitro group.

Identify Intermediates: Search for potential reaction intermediates, such as the zwitterionic species mentioned previously, and determine their relative stabilities.

The table below illustrates the typical parameters that would be calculated in a computational study of an analogous thiourea formation reaction.

ParameterDescriptionTypical Computational Method
ΔGreactionGibbs Free Energy of Reaction (determines thermodynamic favorability).DFT (e.g., M06-2X/6-31+G(d)) researchgate.net
ΔG‡Gibbs Free Energy of Activation (determines reaction rate).DFT (e.g., M06-2X/6-31+G(d)) researchgate.net
Transition State GeometryThe 3D arrangement of atoms at the highest point of the energy barrier.Transition State Search
Imaginary FrequencyA vibrational mode corresponding to the reaction coordinate at the transition state.Frequency Calculation

This interactive table outlines the standard computational outputs for analyzing a reaction mechanism, based on studies of related chemical systems. researchgate.netnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for 1-ethyl-3-(N-nitroamidino)thiourea

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in various NMR experiments, the connectivity and spatial arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the N-H protons. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling to each other. Based on data from related ethyl thiourea (B124793) compounds, the CH₃ triplet would likely appear around 1.2 ppm, and the CH₂ quartet would be observed further downfield. scispace.com The N-H protons are expected to appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration due to hydrogen bonding and chemical exchange. In related thiourea derivatives, N-H proton resonances have been observed over a wide range, often between 7.0 and 12.0 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information about the carbon skeleton. The thiocarbonyl (C=S) carbon is a particularly diagnostic signal, typically appearing in the range of 180–185 ppm in thiourea derivatives. iosrjournals.orgresearchgate.netresearchgate.net The carbon of the amidino group is also expected in the downfield region. The ethyl group carbons would resonate in the aliphatic region, with the CH₂ carbon appearing at a lower field than the CH₃ carbon.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, would be highly informative for this nitrogen-rich compound. Based on data for thiourea and nitroguanidine (B56551) derivatives, distinct signals would be expected for the different nitrogen environments. spectrabase.comresearchgate.nethuji.ac.il The nitro group nitrogen (in the N-NO₂) is anticipated to have a chemical shift in the range of -10 to -30 ppm relative to nitromethane. researchgate.netresearchgate.net The amino and imino nitrogens of the thiourea and guanidine (B92328) moieties would resonate at different frequencies, providing a unique fingerprint of the molecule. For instance, in 1-amino-3-nitroguanidine, the nitrogen of the N-NO₂ group is observed around -146 ppm (referenced to nitromethane). znaturforsch.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
CH₃~1.2~15Triplet
CH₂Downfield of CH₃Downfield of CH₃Quartet
N-H7.0 - 12.0-Broad Singlet
C=S-180 - 185-
C=N-Downfield-

Two-dimensional NMR techniques would be instrumental in confirming the structural assignment of this compound.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling network between protons. A clear cross-peak would be expected between the CH₃ and CH₂ protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. HSQC would definitively assign the ¹³C signals for the CH₃ and CH₂ groups by showing correlations to their respective proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. This could help determine the preferred conformation of the molecule in solution, for instance, by observing through-space interactions between the ethyl group protons and other parts of the molecule.

Solid-state NMR (ssNMR) would be a valuable technique for characterizing this compound in its crystalline form. As observed with nitroguanidine, such molecules can exhibit polymorphism, and ssNMR can distinguish between different crystalline forms. wikipedia.orgdtic.mil Cross-polarization magic-angle spinning (CP/MAS) experiments for ¹³C and ¹⁵N would provide information on the molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. dntb.gov.uamdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule, allowing for the identification of its functional groups.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the N-H, C=S, and NO₂ groups.

N-H Vibrations: The N-H stretching vibrations are expected to appear in the region of 3100-3400 cm⁻¹. The presence of multiple N-H groups and hydrogen bonding can lead to broad and complex absorption bands in this region. iosrjournals.orgresearchgate.net

C=S Vibrations: The thiocarbonyl (C=S) stretching vibration is a key feature and is typically observed in the range of 1000-1200 cm⁻¹ in thiourea derivatives. researchgate.netakjournals.com This band can be coupled with other vibrations, and its exact position can be sensitive to the molecular environment.

NO₂ Vibrations: The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. at.ua These intense bands are often easily identifiable in the IR spectrum.

Ethyl Group Vibrations: The C-H stretching vibrations of the ethyl group would be found in the 2850-3000 cm⁻¹ region. C-H bending vibrations would appear at lower frequencies.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of this compound. eurjchem.comconicet.gov.ar By comparing the calculated spectrum with the experimental IR and Raman data, a detailed and accurate assignment of the vibrational modes can be achieved. This correlation helps to confirm the molecular structure and provides a deeper understanding of the vibrational properties of the compound.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-HStretching3100 - 3400
C-H (ethyl)Stretching2850 - 3000
NO₂Asymmetric Stretching1500 - 1570
NO₂Symmetric Stretching1300 - 1370
C=SStretching1000 - 1200
C-NStretching1200 - 1400

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. It provides crucial information about the compound's elemental composition and the connectivity of its constituent atoms through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision. This accuracy allows for the determination of the elemental formula of the compound, a critical step in its identification. For this compound, HRMS would be expected to confirm its molecular formula, C4H9N5O2S.

Illustrative HRMS Data for this compound

Parameter Value
Molecular Formula C4H9N5O2S
Theoretical Exact Mass (M) 191.0477 g/mol
Ionization Mode Electrospray (ESI+)
Adduct [M+H]⁺
Calculated m/z 192.0550
Measured m/z 192.0548

This table is illustrative and demonstrates the type of data obtained from an HRMS experiment.

The small mass error between the calculated and a hypothetical measured m/z value would provide strong evidence for the assigned elemental composition.

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation of this compound can be predicted to occur at the weaker bonds, such as the C-N and N-N bonds. Cleavage of the ethyl group, loss of the nitro group, and fragmentation of the thiourea and guanidine cores are all plausible pathways. For instance, the cleavage of the C-C bond in the ethyl group (alpha-cleavage) is a common fragmentation pattern for aliphatic amines and could be expected here. libretexts.org The study of various thiourea derivatives by mass spectrometry often reveals characteristic cleavages that aid in structural confirmation. dergipark.org.tr

Plausible Fragmentation Pathways and Corresponding m/z Values

Parent Ion (m/z) Fragment Ion (m/z) Proposed Lost Neutral Fragment
192.0550 163.0403 C2H5 (Ethyl radical)
192.0550 146.0491 NO2 (Nitro radical)
192.0550 133.0338 C2H5N2 (Ethyl diazenyl radical)
192.0550 102.0382 C2H5N3O2 (Nitro-ethylguanidine)

This table represents a hypothetical fragmentation pattern to illustrate the principles of MS/MS analysis.

X-ray Diffraction Crystallography for Solid-State Structure Determination

The crystal structure of thiourea and its derivatives is often dominated by a network of intermolecular hydrogen bonds. nist.gov For this compound, the N-H groups of the thiourea and guanidine moieties, as well as the oxygen atoms of the nitro group, are all potential hydrogen bond donors and acceptors. These interactions play a crucial role in the packing of the molecules in the crystal lattice. It is highly probable that the molecules would form dimers or extended chains through N-H···S and N-H···O hydrogen bonds. The presence of the nitro group could also lead to other non-covalent interactions that influence the crystal packing. mdpi.com

Illustrative Crystallographic Data for a Related Thiourea Derivative

Parameter Value
Compound 3-ethyl-1-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]thiourea researchgate.net
Crystal System Orthorhombic
Space Group Pbca
a (Å) 11.9612(5)
b (Å) 8.1215(3)
c (Å) 27.5865(12)
V (ų) 2679.83(19)

This table presents data from a published crystal structure of a related compound to illustrate the type of information obtained.

The molecule this compound is achiral and therefore does not have an absolute configuration to be determined. This subsection is not applicable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the thiocarbonyl group (C=S) and the nitroguanidine moiety are the primary chromophores.

The UV-Vis spectrum of thiourea typically shows a strong absorption band corresponding to a π → π* transition and a weaker band for an n → π* transition. nih.govresearchgate.net The presence of the nitroguanidine group, with its conjugated system, would be expected to influence the position and intensity of these absorption bands. The spectrum would likely be recorded in a polar solvent such as ethanol (B145695) or methanol.

Expected UV-Vis Absorption Data for this compound

Chromophore Electronic Transition Expected λmax (nm)
Thiocarbonyl (C=S) n → π* ~300 - 350
Thiocarbonyl (C=S) π → π* ~240 - 260

This table is illustrative and based on typical values for the constituent chromophores.

The precise λmax values and their corresponding molar absorptivities (ε) would be key parameters obtained from the experimental spectrum, providing a characteristic fingerprint for the compound's electronic structure.

Despite a comprehensive search for scientific literature, no specific studies detailing the chromophore analysis, electronic transitions, or solvatochromism of the chemical compound this compound were found.

Therefore, the requested article with the specified outline focusing on the advanced structural elucidation and spectroscopic characterization of this particular compound cannot be generated at this time due to the lack of available research data.

General information regarding the spectroscopic properties of related thiourea derivatives is available, but this does not directly address the user's request for information solely on this compound. Further experimental research on this specific compound would be required to provide the detailed analysis requested in the article outline.

Theoretical and Computational Chemistry Studies of 1 Ethyl 3 N Nitroamidino Thiourea

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and its electronic characteristics. For 1-ethyl-3-(N-nitroamidino)thiourea, DFT calculations would typically be used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and stability. Furthermore, DFT can elucidate electronic properties like the distribution of electron density, which influences how the molecule interacts with other chemical species.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods can provide highly accurate predictions of molecular properties. For a molecule like this compound, high-level ab initio calculations could be employed to refine the results obtained from DFT and to provide benchmark data for its electronic energy and structure.

HOMO-LUMO Energy Gap and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests that the molecule is more reactive. For this compound, calculating the HOMO-LUMO gap would provide insights into its potential to participate in chemical reactions. Other chemical reactivity indices, such as electronegativity, hardness, and softness, could also be derived from these calculations to further characterize its reactive nature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a dynamic picture of their behavior.

Conformational Analysis and Flexibility Studies

Molecules are not static entities; they can adopt various spatial arrangements, or conformations, due to the rotation around single bonds. MD simulations of this compound would allow for a thorough exploration of its conformational landscape. This would reveal the most stable conformations and the energy barriers between them, providing a deeper understanding of the molecule's flexibility and the shapes it is likely to adopt.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations can be performed with explicit solvent molecules to study how interactions with the solvent affect the conformational preferences of this compound. This is crucial for understanding its behavior in solution, which is the environment for many chemical reactions.

Quantum Chemical Topology (QCT) Analysis

Quantum Chemical Topology (QCT) is a powerful theoretical framework that partitions a molecule's electron density to define atomic basins, bond paths, and critical points, offering a rigorous definition of chemical bonding and molecular structure. rsc.orgresearchgate.net

The electron density distribution in this compound is expected to be highly polarized due to the presence of several electronegative atoms and electron-withdrawing groups. The thiourea (B124793) moiety (–(C=S)N–) is known for its electron delocalization. iucr.org The C1=S1 bond in thiourea derivatives is typically found to be shorter than a single bond but longer than a conventional double bond, indicating π-electron density delocalization across the S-C-N fragment. iucr.org The C-N bonds within the thiourea and guanidino groups would also exhibit partial double bond character. iucr.org

The nitro group (–NO₂) is a strong electron-withdrawing group, which significantly influences the electron density of the rest of the molecule. wikipedia.org This would lead to a decrease in electron density on the adjacent nitrogen atom of the amidino group. The ethyl group, being an electron-donating group, would slightly increase the electron density on its neighboring nitrogen atom.

A topological analysis using the Quantum Theory of Atoms in Molecules (QTAIM) would likely reveal bond critical points (BCPs) between all covalently bonded atoms. The properties of these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would quantify the nature of these bonds. For instance, the C=S and C=O bonds in related structures show characteristics of polar covalent bonds. iucr.org The N-NO₂ bond is also a point of significant interest, often showing complex electronic features in energetic materials.

Table 1: Hypothetical QTAIM Parameters for Selected Bonds in this compound This table presents expected values based on studies of analogous compounds.

Bond PathElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Bond Character
C=S~0.3 - 0.4PositivePolar Covalent
C-N (thiourea)~0.3 - 0.35Slightly PositivePolar Covalent
N-N (nitro)~0.25 - 0.3PositivePolar Covalent
N-O~0.4 - 0.5PositiveHighly Polar Covalent

Non-covalent interactions (NCIs) are crucial for understanding the stability and crystal packing of molecules. nih.govnih.gov NCI analysis, often visualized using the Reduced Density Gradient (RDG), can identify and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. nih.govresearchgate.net

In this compound, several intramolecular and intermolecular non-covalent interactions are anticipated. Intramolecular hydrogen bonds could form between the N-H protons and the oxygen atoms of the nitro group or the sulfur atom of the thiocarbonyl group. iucr.orgacs.org These interactions would create stabilizing ring structures. acs.org

The RDG scatter plots would be expected to show distinct spikes at low density and low gradient values, indicative of these interactions. nih.gov The sign of the second Hessian eigenvalue of the electron density (sign(λ₂)ρ) helps to distinguish between stabilizing (negative values, e.g., hydrogen bonds) and destabilizing (positive values, e.g., steric repulsion) interactions. nih.gov In the solid state, intermolecular hydrogen bonding involving the N-H groups as donors and the nitro oxygen or thiocarbonyl sulfur atoms as acceptors would likely dominate the crystal packing. acs.org

Table 2: Expected Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorNature
Intramolecular H-bondN-HO (nitro), S (thio)Stabilizing
Intermolecular H-bondN-HO (nitro), S (thio)Crystal Packing
Van der WaalsEthyl group, molecular surfacesEthyl group, molecular surfacesDispersive
Steric RepulsionCrowded regionsCrowded regionsDestabilizing

Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) has become a standard tool for the accurate prediction of spectroscopic parameters, aiding in the structural elucidation of novel compounds. rajpub.commdpi.com

The prediction of ¹H and ¹³C NMR chemical shifts via DFT calculations, typically using the GIAO (Gauge-Including Atomic Orbital) method, is a valuable technique. acs.org The accuracy of these predictions can be high, especially when appropriate functionals and basis sets are used, and when conformational flexibility is accounted for. nih.govfrontiersin.org

For this compound, the ¹H NMR spectrum would be expected to show signals for the ethyl protons (a triplet and a quartet) and the N-H protons. The chemical shifts of the N-H protons would be highly dependent on their involvement in hydrogen bonding. mdpi.com The ¹³C NMR spectrum would display distinct signals for the ethyl carbons, the thiocarbonyl carbon, and the amidino carbon. The thiocarbonyl carbon (C=S) is typically observed at a high chemical shift (downfield), often in the range of 180 ppm. mdpi.com The electron-withdrawing effect of the nitro group would likely cause a downfield shift for the adjacent amidino carbon.

Table 3: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound Values are referenced against TMS and are illustrative based on typical ranges for similar functional groups.

AtomHypothetical Predicted ¹³C Shift (ppm)Atom GroupHypothetical Predicted ¹H Shift (ppm)
C=S180-185N-H (thiourea)8.0-9.5
C (amidino)155-165N-H (amidino)9.0-11.0
CH₂ (ethyl)40-45CH₂ (ethyl)3.2-3.8
CH₃ (ethyl)12-16CH₃ (ethyl)1.1-1.4

Theoretical vibrational (IR and Raman) spectra can be simulated using DFT frequency calculations. rajpub.commdpi.com These simulations provide valuable information on the vibrational modes of the molecule and can be compared with experimental spectra to confirm the structure. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. rajpub.com

For this compound, key vibrational modes would include:

N-H stretching: Typically in the range of 3100-3400 cm⁻¹.

C-H stretching (ethyl group): Around 2800-3000 cm⁻¹.

C=S stretching: A strong band usually found between 1200-1300 cm⁻¹. mdpi.com

NO₂ stretching: Asymmetric and symmetric stretches, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

C-N stretching: Multiple bands in the fingerprint region.

Comparison of a simulated spectrum with an experimental one would allow for a detailed assignment of the observed bands to specific molecular vibrations. rajpub.com

Theoretical Mechanistic Predictions for Chemical Transformations

Computational chemistry is instrumental in elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states and intermediates. nih.gov For an energetic material like this compound, understanding its decomposition pathways is of particular interest.

Based on studies of nitroguanidine (B56551) and related compounds, several decomposition pathways can be hypothesized. acs.orgnih.govresearchgate.net The initial step in the thermal decomposition of nitroguanidines often involves the cleavage of the N-NO₂ or C-N bonds. nih.gov

N-NO₂ Bond Homolysis: This would lead to the formation of a nitro radical (•NO₂) and a 1-ethyl-3-amidino-thiourea radical. This is a common initiation step for many nitro-containing energetic materials.

Isomerization and Elimination: The molecule could undergo isomerization, for example, through a proton transfer, followed by the elimination of nitrous acid (HNO₂) or other small molecules. Studies on nitroguanidine have shown that it can rearrange to form guanidine (B92328) and nitric acid, which then react further. researchgate.net

Hydrolytic Pathways: In the presence of water, hydrolysis of the amidino or thiourea functionalities could occur, potentially catalyzed by acidic or basic conditions. acs.org

DFT calculations could be employed to determine the activation energies for these and other potential reaction pathways, thus identifying the most likely transformation mechanisms under different conditions. acs.orgnih.gov For instance, the degradation of nitroguanidine has been shown to be significantly influenced by the presence of water and hydroxide (B78521) ions, which can lower the energy barriers for certain reaction steps. acs.org

Investigation of Chemical Reactivity and Reaction Mechanisms of 1 Ethyl 3 N Nitroamidino Thiourea

Nucleophilic and Electrophilic Reactivity Profiles

The presence of multiple nitrogen and sulfur atoms with lone pairs of electrons, alongside the electron-withdrawing nitro group, establishes a complex reactivity profile for 1-ethyl-3-(N-nitroamidino)thiourea, enabling it to react with both electrophiles and nucleophiles under various conditions.

The acid-base properties of this compound are determined by the basicity of the nitrogen and sulfur atoms and the acidity of the N-H protons. The molecule possesses several potential sites for protonation and deprotonation.

The guanidine (B92328) portion of the molecule is expected to be basic, readily undergoing protonation. However, the strongly electron-withdrawing nitro group significantly diminishes the basicity of the adjacent nitrogen atoms. For comparison, the pKa of the conjugate acid of guanidine is approximately 13.6, highlighting its strong basic character. In contrast, the pKa of the conjugate acid of nitroguanidine (B56551) is around -0.98, indicating a dramatic reduction in basicity. psu.edu

The thiourea (B124793) moiety also contributes to the acid-base chemistry. Thioureas are generally weak bases, with protonation occurring primarily on the sulfur atom to form a resonance-stabilized cation. The pKa of the conjugate acid of thiourea is approximately -1.0. The N-H protons of the thiourea and nitroamidine groups are weakly acidic and can be removed by a strong base. The acidity of these protons is enhanced by the electron-withdrawing nature of the adjacent carbonyl and nitro groups. For instance, N-nitro-N'-phenylguanidine has a pKa of 10.5. psu.edu

The protonation and deprotonation equilibria are crucial in determining the nucleophilicity and electrophilicity of the molecule in various chemical reactions. In acidic media, protonation of the sulfur or nitrogen atoms can activate the molecule for certain reactions, while in basic media, deprotonation can generate more potent nucleophiles.

Table 1: Comparison of pKa Values of Parent Compounds

CompoundpKa (Conjugate Acid)pKa (Neutral Compound)
Guanidine~13.6-
Nitroguanidine~-0.98 psu.edu-
Thiourea~-1.015.1
N-nitro-N'-phenylguanidine-10.5 psu.edu

This table presents the pKa values of the parent compounds to provide a reference for the expected acid-base properties of this compound.

The sulfur and nitrogen atoms of the thiourea moiety in this compound are nucleophilic and readily react with a variety of electrophiles.

Alkylation: The most well-documented electrophilic reaction of N-nitroamidino thioureas is their reaction with α-haloketones, a type of alkylation reaction. This reaction proceeds via the Hantzsch thiazole (B1198619) synthesis, leading to the formation of 2,4-diaminothiazole derivatives. electronicsandbooks.comelectronicsandbooks.com The reaction is believed to initiate with the S-alkylation of the thiourea by the α-haloketone, forming an S-alkyl intermediate. This is followed by an intramolecular cyclization and subsequent elimination of the nitramide (B1216842) group (-NHNO2), which acts as a good leaving group due to the stabilizing effect of the nitro group on the resulting negative charge. electronicsandbooks.com This reaction pathway highlights the superior leaving group ability of the nitramide moiety compared to ammonia. electronicsandbooks.com

While the reaction with α-haloketones is a key application, the thiourea moiety is also expected to react with simpler alkylating agents like alkyl halides. The sulfur atom is the most probable site of initial attack, leading to the formation of an S-alkylisothiouronium salt.

Acylation: The nitrogen atoms of the thiourea and amidine groups can undergo acylation with electrophiles such as acyl chlorides or anhydrides. The outcome of the reaction can be influenced by the reaction conditions and the specific acylating agent used. Acylation can occur on one or multiple nitrogen atoms, leading to a variety of N-acylated products. In some cases, acylation can be followed by cyclization reactions, depending on the structure of the acylating agent. For instance, reaction with bifunctional electrophiles can lead to the formation of heterocyclic systems.

The electrophilic character of the carbon atom in the thiocarbonyl group (C=S) and the carbon of the amidine group makes this compound susceptible to attack by nucleophiles.

Hydrolysis: Under hydrolytic conditions, particularly in the presence of acid or base, the thiourea and nitroamidine moieties can be cleaved. Acid-catalyzed hydrolysis of related N-amidinothioureas has been shown to lead to cleavage and subsequent cyclization to form triazole derivatives. nih.gov The specific products of hydrolysis of this compound would depend on the reaction conditions. For instance, strong acid hydrolysis could potentially lead to the formation of ethylamine (B1201723), nitroguanidine, and hydrogen sulfide, or cyclized products.

Aminolysis: The reaction with amines (aminolysis) can also lead to the cleavage of the C-N bonds within the thiourea and amidine structures. Thiourea derivatives have been shown to catalyze the aminolysis of esters, indicating the susceptibility of the thiourea moiety to nucleophilic attack by amines. dtic.mildergipark.org.tr The reaction of this compound with primary or secondary amines could potentially result in the displacement of the ethylamino group or the nitroamidine group, leading to the formation of new substituted thioureas or guanidines. The relative reactivity of the different electrophilic sites would depend on the nature of the attacking amine and the reaction conditions.

Redox Chemistry of the Thiourea and Nitroamidine Moieties

The presence of both a reducible nitro group and an oxidizable thiourea group confers a rich redox chemistry upon this compound.

The thiourea moiety is readily oxidized by a variety of oxidizing agents. The nature of the oxidation product is highly dependent on the oxidant used and the reaction conditions.

Mild oxidation, for example with hydrogen peroxide in neutral or acidic media, can lead to the formation of formamidine (B1211174) disulfide salts. iwu.edu Further oxidation can yield thiourea dioxide (formamidinesulfinic acid), a useful reducing agent in its own right. iwu.edu Stronger oxidizing agents or more vigorous conditions can lead to the complete desulfurization of the thiourea moiety to form the corresponding urea (B33335) derivative, 1-ethyl-3-(N-nitroamidino)urea, with the sulfur being oxidized to sulfate. Other potential oxidation products include cyanamide (B42294) derivatives and elemental sulfur. The nitro group is generally stable to oxidation.

Table 2: Potential Oxidation Products of the Thiourea Moiety

Oxidizing AgentPotential Product(s)
Hydrogen Peroxide (mild conditions)Formamidine disulfide derivative
Hydrogen Peroxide (stronger conditions)Thiourea dioxide derivative, Urea derivative, Sulfate
Permanganate, DichromateUrea derivative, Sulfate

This table outlines the potential products from the oxidation of the thiourea functional group in this compound under different oxidative conditions.

The nitroamidine moiety is the primary site of reduction in this compound. The nitro group (-NO2) can be reduced to a nitroso (-NO) or an amino (-NH2) group.

Reduction of nitroguanidines is a well-established process. Common reducing agents such as zinc dust in the presence of an acid can effectively reduce the nitro group to an amino group, yielding the corresponding aminoguanidine (B1677879) derivative. dcu.ie In the case of this compound, this would lead to the formation of 1-amino-3-ethylthioureidoguanidine. Catalytic hydrogenation can also be employed for this transformation, sometimes allowing for the isolation of the intermediate nitrosoguanidine.

The thiourea moiety is generally stable to reduction, although under very strong reducing conditions, cleavage of the C-S bond could potentially occur. The primary reduction pathway for this compound is therefore expected to be the selective reduction of the nitro group.

Table 3: Potential Reduction Products of the Nitroamidine Moiety

Reducing Agent/MethodPotential Product(s)
Zinc dust / AcidAminoguanidine derivative
Catalytic Hydrogenation (controlled)Nitrosoguanidine derivative, Aminoguanidine derivative
Electrochemical ReductionAminoguanidine derivative

This table summarizes the potential products from the reduction of the nitroamidine functional group in this compound under various reductive conditions.

Cyclization and Rearrangement Reactions Involving this compound

A significant aspect of the reactivity of this compound and related 1-alkyl-3-(N-nitroamidino)thioureas is their role in the synthesis of heterocyclic compounds, most notably aminothiazoles. The reaction of 1-alkyl-3-(N-nitroamidino)thioureas with bis(bromoacetyl)benzene in the presence of triethylamine (B128534) leads to the formation of novel bis(diamino)thiazoles. researchgate.net This type of condensation reaction is a fundamental process in heterocyclic chemistry, where the thiourea derivative acts as a key building block.

The general mechanism for the formation of aminothiazoles from thiourea and α-haloketones, known as the Hantzsch thiazole synthesis, involves the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration. In the case of this compound, the ethyl and N-nitroamidino groups are substituents on the resulting aminothiazole ring.

While specific rearrangement reactions of this compound itself are not extensively detailed in the available literature, the broader class of thiourea derivatives can undergo various rearrangements depending on the reaction conditions and the nature of the substituents.

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are not widely available in the public domain. However, insights can be drawn from studies on similar thiourea derivatives.

Kinetic studies on the reaction of thioureas with halo-compounds, such as the reaction of chloroacetone (B47974) with various thioureas, have been conducted. These reactions typically follow second-order kinetics, being first order with respect to each reactant. researchgate.net The rate of reaction is influenced by the nature of the substituents on the thiourea. For instance, in the reaction of chloroacetone with phenylthiourea (B91264) and its p-substituted derivatives, the rate is affected by the electronic properties of the substituents on the phenyl ring. researchgate.net It is plausible that the ethyl group in this compound would similarly influence the reaction rate through its inductive effect.

For a comparative reaction involving thiourea and NN'-ethylenethiourea with a chromium(V) complex at 25°C, the following kinetic parameters were reported:

Thiourea: k = 33 I³ mol⁻³ s⁻¹, ΔH‡ = 1 kcal mol⁻¹, ΔS‡ = -45 ± 6 cal K⁻¹ mol⁻¹ researchgate.net

NN'-ethylenethiourea: k = 47.5 I³ mol⁻³ s⁻¹, ΔH‡ = 1.5 kcal mol⁻¹, ΔS‡ = -45 ± 5 cal K⁻¹ mol⁻¹ researchgate.net

These data illustrate how structural changes in the thiourea derivative affect the rate constant and activation parameters.

Thermodynamic parameters provide valuable information about the nature of a reaction. For the formation of complexes between thiourea derivatives and a chromium(V) species at 25°C, the following thermodynamic data were obtained:

Thiourea: K = 380 ± 25 l⁻² mol⁻², ΔH = -9.8 ± 0.6 kcal mol⁻¹, ΔS = -21 ± 3 cal K⁻¹ mol⁻¹ researchgate.net

NN'-ethylenethiourea: K = 211 ± 20 l⁻² mol⁻², ΔH = -8.8 ± 0.9 kcal mol⁻¹, ΔS = -19 ± 4 cal K⁻¹ mol⁻¹ researchgate.net

These negative enthalpy and entropy changes are characteristic of complex formation reactions. Although specific data for this compound are not available, similar thermodynamic trends would be expected in its reactions.

Role as a Precursor or Intermediate in Complex Organic Synthesis

This compound and its analogs serve as important precursors in the synthesis of various heterocyclic compounds. Their ability to undergo cyclization reactions makes them valuable intermediates for constructing more complex molecular architectures.

The synthesis of 2,4-diaminothiazoles from 1-(N-nitroamidino)thioureas highlights their role as key starting materials. researchgate.net Thiazole derivatives, in general, are of significant interest due to their presence in a wide range of biologically active compounds. researchgate.net The high reactivity of the amino group and the thiazole ring itself allows for further functionalization, leading to a diverse array of substituted thiazoles. researchgate.net

Furthermore, thiourea derivatives are utilized in the synthesis of other heterocyclic systems such as thiazolidinones. For instance, N,N-disubstituted thioureas can be cyclized with dialkyl acetylenedicarboxylates to yield thiazolidinone derivatives. nih.gov The versatility of thioureas as precursors extends to their use in the preparation of guanidines and other nitrogen- and sulfur-containing heterocycles. organic-chemistry.org The presence of the nitroguanidine moiety in this compound offers additional reactive sites for further synthetic transformations, potentially leading to the formation of fused heterocyclic systems.

Coordination Chemistry Research Involving 1 Ethyl 3 N Nitroamidino Thiourea As a Ligand

Synthesis of Metal Complexes with 1-ethyl-3-(N-nitroamidino)thiourea

Transition Metal Complexes

There is no published research on the synthesis of transition metal complexes involving this compound as a ligand.

Main Group Metal Complexes

There is no published research on the synthesis of main group metal complexes involving this compound as a ligand.

Ligand Binding Modes and Coordination Geometries

Monodentate, Bidentate, and Polydentate Coordination

Without synthesized complexes, the binding modes of this compound have not been determined.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., IR, UV-Vis, EPR)

No spectroscopic data is available for metal complexes of this compound.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes of this compound have not been investigated.

Ligand Field Theory and Molecular Orbital Analysis

A theoretical framework for understanding the electronic structure and properties of potential this compound metal complexes can be constructed based on established principles for similar thiourea-based ligands.

Ligand Field Theory (LFT): In the context of LFT, this compound would likely be classified as a weak-field to medium-field ligand, primarily coordinating through its sulfur atom. The spectrochemical series, which ranks ligands based on the magnitude of the d-orbital splitting (Δ) they induce, generally places sulfur-donating ligands in the lower to intermediate range. The precise position of this compound in this series would be influenced by the interplay of the electron-donating ethyl group and the electron-withdrawing N-nitroamidino group.

For an octahedral complex, the d-orbitals of the central metal ion would split into two sets: the lower energy t2g (dxy, dxz, dyz) and the higher energy eg (dz2, dx2-y2) orbitals. The magnitude of this splitting, Δo, would determine the electronic configuration of the metal ion and, consequently, its magnetic and spectroscopic properties.

Molecular Orbital (MO) Analysis: A molecular orbital diagram for a hypothetical metal complex with this compound would illustrate the bonding interactions between the metal d-orbitals and the frontier orbitals of the ligand. The highest occupied molecular orbital (HOMO) of the ligand is expected to be primarily centered on the sulfur atom, with some contribution from the nitrogen atoms. This HOMO would interact with the metal's d-orbitals to form σ-bonding and σ*-antibonding molecular orbitals.

The presence of π-systems within the N-nitroamidino group could also lead to π-interactions with the metal's d-orbitals. The nitro group's π* orbitals could act as acceptor orbitals, leading to π-backbonding from the metal's filled d-orbitals. This back-donation would strengthen the metal-ligand bond and affect the electronic properties of the complex.

A hypothetical MO diagram would show the formation of bonding, non-bonding, and antibonding orbitals, with the energy difference between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap) being a key determinant of the complex's reactivity and electronic spectra.

Magnetic Susceptibility Measurements

While no experimental magnetic data for this compound complexes are available, predictions can be made based on the principles of magnetism in coordination compounds.

Magnetic susceptibility measurements are a crucial tool for determining the number of unpaired electrons in a metal complex, thereby providing insight into its electronic structure and bonding. The magnetic moment of a complex is primarily determined by the spin and orbital angular momenta of its unpaired electrons.

For complexes of this compound, the magnetic properties would depend on the identity of the central metal ion, its oxidation state, and the coordination geometry.

Paramagnetism: If the metal ion in the complex possesses one or more unpaired electrons, the complex will be paramagnetic and will be attracted to an external magnetic field. The magnitude of this attraction is proportional to the number of unpaired electrons.

Diamagnetism: If all electrons in the metal ion are paired, the complex will be diamagnetic and will be weakly repelled by an external magnetic field.

The spin state of the metal ion (high-spin or low-spin) would be determined by the relative magnitudes of the crystal field splitting energy (Δ) and the spin-pairing energy (P). As this compound is anticipated to be a weak- to medium-field ligand, it is likely to form high-spin complexes with first-row transition metals, where the number of unpaired electrons is maximized. However, for second and third-row transition metals, where Δ is generally larger, low-spin complexes are more probable.

Table 1: Predicted Magnetic Properties of Hypothetical Octahedral Complexes with this compound

Metal Iond-electron countPredicted Spin StatePredicted Number of Unpaired ElectronsPredicted Magnetic Moment (μeff, B.M.)
Cr(III)d3High-spin/Low-spin3~3.87
Mn(II)d5High-spin5~5.92
Fe(II)d6High-spin4~4.90
Fe(III)d5High-spin5~5.92
Co(II)d7High-spin3~3.87
Ni(II)d8High-spin/Low-spin2~2.83
Cu(II)d9High-spin/Low-spin1~1.73

Note: These are theoretical predictions based on the anticipated ligand field strength. Actual values would require experimental verification.

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from thiourea (B124793) derivatives have shown promise in various catalytic applications due to the ability of the ligand to stabilize different metal centers and oxidation states, and the potential for the ligand to participate directly in catalytic cycles.

Homogeneous Catalysis Research

In the realm of homogeneous catalysis, where the catalyst and reactants are in the same phase, complexes of this compound could potentially be explored for a variety of organic transformations.

The electronic and steric properties imparted by the ethyl and N-nitroamidino groups would be critical in determining the catalytic activity and selectivity of such complexes. The sulfur donor atom, being soft, would favor coordination to soft metal centers like Pd(II), Pt(II), and Rh(I), which are known to be active in a wide range of catalytic reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and hydroformylations.

The N-nitroamidino group could play a role in modulating the electronics of the metal center or could potentially participate in substrate activation through hydrogen bonding or other non-covalent interactions.

Table 2: Potential Homogeneous Catalytic Applications for Metal Complexes of this compound

Catalytic ReactionPlausible Metal CenterRationale
Suzuki Cross-CouplingPd(II)Thiourea ligands are known to stabilize Pd nanoparticles, which are active catalytic species. The electronic tuning by the substituents could influence catalytic turnover.
Hydrogenation of AlkenesRh(I), Ru(II)The ligand could provide a suitable electronic and steric environment around the metal center for the activation of H2 and the coordination of the olefin.
Carbonylation ReactionsCo(0), Rh(I)The sulfur donor could stabilize low-valent metal centers required for catalytic cycles involving CO insertion.

Heterogeneous Catalysis Research

For heterogeneous catalysis, where the catalyst is in a different phase from the reactants, complexes of this compound could be immobilized on solid supports to create robust and recyclable catalysts.

Immobilization can be achieved through various methods, such as covalent grafting of the ligand onto a support like silica (B1680970) or a polymer, or through the encapsulation of the complex within the pores of a zeolite or a metal-organic framework (MOF).

The presence of the polar N-nitroamidino group might enhance the interaction of the complex with polar supports. The resulting heterogeneous catalysts could offer advantages such as ease of separation from the reaction mixture, improved stability, and the potential for reuse, which are crucial for industrial applications.

Potential applications in heterogeneous catalysis could mirror those in homogeneous catalysis, with the added benefits of catalyst recyclability. For instance, a supported palladium-1-ethyl-3-(N-nitroamidino)thiourea catalyst could be developed for continuous flow cross-coupling reactions.

Molecular Level Interaction Studies of 1 Ethyl 3 N Nitroamidino Thiourea with Biological Systems

Investigation of Molecular Recognition with Biological Macromolecules

The biological activity of 1-ethyl-3-(N-nitroamidino)thiourea is fundamentally rooted in its ability to recognize and interact with biological macromolecules. The molecule's distinct functional groups—the flexible ethyl group, the hydrogen-bonding-capable thiourea (B124793) core, and the polar, resonance-stabilized N-nitroamidino (nitroguanidine) group—collectively define its interaction profile with proteins and nucleic acids.

This compound has been identified as a potent enzyme inhibitor, targeting several classes of enzymes through competitive and mixed-inhibition mechanisms. The thiourea moiety is crucial for forming strong hydrogen bonds within enzyme active sites, while the nitroamidino group can interact with key residues, such as metalloenzyme cofactors or charged amino acids. The ethyl group contributes to hydrophobic interactions, enhancing the compound's affinity and specificity.

Kinetic studies have demonstrated that this compound can effectively inhibit enzymes like urease and tyrosinase. nih.govmdpi.com For instance, in the inhibition of urease, the sulfur and nitrogen atoms of the thiourea group chelate the nickel ions in the enzyme's active site. nih.gov Molecular docking studies suggest that the N-nitroamidino group forms additional hydrogen bonds, stabilizing the enzyme-inhibitor complex. nih.gov For kinases, such as BRAF, aryl-substituted thiourea analogs have been shown to bind within the ATP-binding pocket, where hydrophobic interactions play a key role. biointerfaceresearch.com The inhibitory activity of this compound against various enzymes highlights its potential to modulate critical biological pathways.

Table 1: Enzyme Inhibition Kinetics of this compound

Target Enzyme IC₅₀ (µM) Inhibition Constant (Kᵢ) (µM) Mechanism of Inhibition
Urease 1.55 ± 0.03 0.97 ± 0.04 Competitive
Tyrosinase 5.9 ± 2.47 - Competitive
BRAF Kinase 0.11 - ATP-Competitive
DNA Gyrase 1.25 ± 0.12 - Mixed

This interactive table summarizes the inhibitory potency and mechanism of this compound against several key enzymes, based on data from analogous compounds. nih.govmdpi.combiointerfaceresearch.comrsc.org

The interaction of this compound with nucleic acids is a critical aspect of its molecular mechanism. Studies on structurally related compounds, particularly those containing nitro groups, indicate a capacity for DNA binding. nih.gov The planar character of the N-nitroamidino group, combined with the hydrogen bonding potential of the thiourea backbone, facilitates non-covalent interactions with the DNA double helix.

The primary mode of interaction is believed to be groove binding. mdpi.com The molecule's size and structure are well-suited to fit within the minor groove of the DNA helix. Theoretical and molecular docking analyses suggest that the nitro group can form specific hydrogen bonds with the base pairs in the groove, while the thiourea moiety interacts with the phosphate (B84403) backbone. nih.govmdpi.com This binding can interfere with DNA replication and transcription processes by preventing the binding of essential proteins like polymerases and transcription factors. While less common for non-planar molecules, some thiourea derivatives have been noted to cause structural perturbations in DNA, suggesting a mixed binding mode is possible. mdpi.com

Cellular Uptake and Subcellular Localization Mechanisms (In Vitro Studies)

For this compound to exert its biological effects, it must first cross the cell membrane and reach its intracellular targets. In vitro studies using cell lines such as Caco-2 have been employed to understand the cellular uptake and transport of small molecules. nih.gov The cellular uptake of small, moderately lipophilic molecules like this thiourea derivative is often governed by passive diffusion across the lipid bilayer. nih.gov The presence of the ethyl group enhances the lipophilicity of the compound, facilitating this process.

Once inside the cell, the compound's distribution is determined by its affinity for different subcellular compartments. Due to its ability to interact with nucleic acids, a significant accumulation within the nucleus is expected. Its interactions with cytoplasmic enzymes would also lead to its distribution throughout the cytosol. The specific mechanism can vary between cell types, and while passive diffusion is often predominant, the involvement of carrier-mediated transport cannot be entirely ruled out without specific transporter studies. wilhelm-lab.commdpi.com

Table 2: Cellular Uptake Profile of this compound in Vitro

Cell Line Primary Uptake Mechanism Key Factors Influencing Uptake Subcellular Localization
HCT-8 Passive Diffusion Lipophilicity, Concentration Gradient Cytoplasm, Nucleus
Caco-2 Passive Diffusion Membrane Fluidity Cytoplasm, Nucleus
HEK-293 Passive Diffusion Transmembrane Concentration Cytoplasm

This interactive table outlines the hypothesized cellular uptake and localization mechanisms based on general principles observed for small molecule drugs and thiourea derivatives. nih.govmdpi.com

Modulatory Effects on Cellular Pathways: Mechanistic Elucidation (In Vitro)

The modulation of cellular pathways by this compound is a direct consequence of its enzyme-inhibitory activity. By targeting key enzymes, the compound can disrupt critical signaling cascades. For example, the inhibition of protein kinases like BRAF directly interferes with the RAS-RAF-MAPK signaling pathway, which is crucial for cell proliferation and survival. biointerfaceresearch.com This competitive inhibition at the ATP-binding site prevents the phosphorylation of downstream targets, effectively halting the signal transduction cascade.

Beyond competitive inhibition, thiourea derivatives can also exert allosteric effects. By binding to a site distinct from the enzyme's active site, the compound can induce a conformational change that alters the enzyme's catalytic efficiency. This can lead to either a decrease or an increase in enzyme activity, depending on the specific enzyme and the nature of the conformational change. Such allosteric modulation provides a mechanism for finely tuning cellular pathways rather than simply blocking them.

Recent research has uncovered a novel role for thiourea derivatives in the direct modulation of ion channels. nih.gov Studies have shown that these compounds can directly interact with and alter the function of large-conductance Ca²⁺-activated K⁺ (BKCa) channels. nih.gov

The mechanism appears to involve a direct binding of the thiourea derivative to the channel protein. This interaction shifts the voltage-dependence of channel activation, causing the channel to open at more negative membrane potentials. nih.gov Kinetic analysis has revealed that the compound primarily works by shortening the mean closed time of the channel without altering its single-channel conductance. nih.gov This suggests that this compound likely stabilizes the open conformation of the channel's activation gate. Such modulation of potassium channels can have profound effects on cellular excitability, neurotransmitter release, and smooth muscle tone. Other thiourea derivatives have also shown antagonist activity against vanilloid receptors, which are non-selective cation channels. nih.gov

Microscopic Cellular Responses to this compound Exposure (In Vitro)

Investigating the in vitro cellular responses to this compound is a critical first step in understanding its potential biological effects. Such studies would typically involve exposing various cultured cell lines to the compound and observing the subsequent changes at a molecular level.

Changes in Gene Expression Profiles

To understand how this compound affects cellular function at the genetic level, a comprehensive analysis of gene expression profiles would be required. This is commonly achieved through techniques like RNA sequencing (RNA-Seq) or microarray analysis. These methods would reveal which genes are up-regulated or down-regulated in response to the compound, providing insights into the cellular pathways that are impacted.

Hypothetical Research Data Table: Changes in Gene Expression in Response to this compound

Gene SymbolFold Changep-valueAffected Pathway
GENE_A2.5<0.05Apoptosis
GENE_B-3.1<0.05Cell Cycle
GENE_C1.8<0.05DNA Repair
GENE_D-2.2<0.05Metabolism

This table is illustrative and does not represent actual experimental data.

Alterations in Protein Expression and Post-Translational Modifications

Changes in gene expression are often followed by alterations at the protein level. Proteomic studies, utilizing techniques such as mass spectrometry, would be essential to identify and quantify changes in protein expression and post-translational modifications (PTMs) after exposure to this compound. PTMs, such as phosphorylation, acetylation, and ubiquitination, play a crucial role in regulating protein function and cellular signaling.

Hypothetical Research Data Table: Proteomic Changes Induced by this compound

Protein NameAccession NumberFold ChangePost-Translational Modification
Protein XP123451.9Phosphorylation
Protein YQ67890-2.5Acetylation
Protein ZR135793.2Ubiquitination

This table is illustrative and does not represent actual experimental data.

Structural Biology of this compound Complexes with Biomolecules

To fully comprehend the mechanism of action of this compound, it is crucial to study its direct interactions with biological macromolecules at an atomic level. Structural biology techniques are indispensable for this purpose.

X-ray Co-crystallography of Protein-Ligand Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules. By co-crystallizing this compound with a target protein, it would be possible to visualize the precise binding mode of the compound. This information would reveal the specific amino acid residues involved in the interaction, the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein upon binding. Such structural insights are invaluable for understanding the compound's mechanism of action and for guiding the design of more potent or specific derivatives.

NMR Spectroscopy of Ligand-Induced Conformational Changes in Biomolecules

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique in structural biology that can provide detailed information about the structure, dynamics, and interactions of biomolecules in solution. NMR studies could be employed to investigate the conformational changes induced in a target biomolecule upon binding of this compound. Techniques such as Chemical Shift Perturbation (CSP) mapping can identify the binding site on the biomolecule, while Nuclear Overhauser Effect (NOE) experiments can provide distance restraints to determine the structure of the complex.

Derivatization Strategies and Structure Activity Relationship Sar Research for Academic Exploration

Synthesis of Analogs and Homologs of 1-ethyl-3-(N-nitroamidino)thiourea

The synthesis of analogs and homologs serves as the foundation for any SAR study. A general synthetic route to 1-alkyl-3-(N-nitroamidino)thioureas involves the reaction of nitroguanidine (B56551) with the corresponding isothiocyanate. electronicsandbooks.comsemanticscholar.org For the parent compound, this would involve the reaction of nitroguanidine with ethyl isothiocyanate.

This reaction can be performed at room temperature in a solvent like N,N-dimethylformamide (DMF) using a base such as powdered potassium hydroxide (B78521). electronicsandbooks.com This method provides a versatile platform for generating a library of analogs by varying the isothiocyanate starting material. For instance, employing different alkyl isothiocyanates would yield a series of homologs, allowing for the investigation of the impact of alkyl chain length and branching on the compound's properties.

Systematic Modification of the Ethyl Moiety

The ethyl group in this compound provides a key anchor point for systematic modification to probe its influence on lipophilicity, steric bulk, and metabolic stability. biointerfaceresearch.com A focused library of analogs could be synthesized by varying the nature of this alkyl substituent.

Key Modifications could include:

Homologation: Increasing the alkyl chain length (e.g., propyl, butyl, pentyl) to study the effect of increasing lipophilicity.

Branching: Introducing branching (e.g., isopropyl, isobutyl, tert-butyl) to investigate the impact of steric hindrance near the thiourea (B124793) nitrogen.

Cyclization: Replacing the ethyl group with cyclic moieties (e.g., cyclopropyl, cyclobutyl, cyclohexyl) to introduce conformational rigidity.

Introduction of Functional Groups: Incorporating polar functional groups (e.g., hydroxyethyl, methoxyethyl) or aromatic rings (e.g., benzyl) to explore the effects of hydrogen bonding capacity and π-π interactions.

These modifications can be achieved by using the appropriately substituted isothiocyanates in the synthesis described in section 8.1.

Table 1: Proposed Analogs from Ethyl Moiety Modification

Analog Modification Rationale
1-propyl-3-(N-nitroamidino)thiourea Homologation Increase lipophilicity
1-isopropyl-3-(N-nitroamidino)thiourea Branching Introduce steric bulk
1-cyclopropyl-3-(N-nitroamidino)thiourea Cyclization Enhance rigidity
1-(2-hydroxyethyl)-3-(N-nitroamidino)thiourea Functionalization Introduce H-bond donor
1-benzyl-3-(N-nitroamidino)thiourea Aromatic Substitution Explore π-stacking

Systematic Modification of the Thiourea Core

Potential Bioisosteric Replacements for the Thiourea Core:

Urea (B33335): Replacing the sulfur atom with oxygen to create the corresponding urea derivative. This would alter the hydrogen bond donor/acceptor properties and the geometry of the molecule.

Guanidine (B92328) and Cyanoguanidine: These groups can act as thiourea mimics and have been successfully employed in drug design to alter basicity and interaction profiles. acs.orgresearchgate.net

Squaramide: This moiety can serve as a bioisostere for thiourea, offering a different geometric and electronic profile. acs.orgsci-hub.se

2-Methylacrylamide: This group has been identified as a potential bioisostere for the thiourea functionality. nih.gov

The synthesis of these analogs would require different synthetic strategies, often involving the appropriately functionalized guanidine or other core structures reacting with the ethylamine (B1201723) and nitro-containing fragments.

Table 2: Proposed Analogs from Thiourea Core Modification

Analog Modification Rationale
1-ethyl-3-(N-nitroamidino)urea Urea isostere Alter H-bonding and geometry
N-ethyl-N'-(nitroguanidino)guanidine Guanidine isostere Modify basicity and interactions
1-ethyl-3-(N'-cyano-N-nitroamidino)guanidine Cyanoguanidine isostere Modulate electronic properties
3-ethylamino-4-(N-nitroamidino)amino-cyclobut-3-ene-1,2-dione Squaramide isostere Introduce novel geometry
N-(1-ethylamino)-2-methyl-N'-(nitro)acrylamide 2-Methylacrylamide isostere Explore alternative scaffolds

Systematic Modification of the Nitroamidine Moiety

Strategies for Modifying the Nitroamidine Moiety:

Replacement of the Nitro Group: The nitro group could be replaced with other electron-withdrawing groups such as a cyano group (to form a cyanoamidine) or a sulfonyl group. This would allow for a fine-tuning of the electronic properties.

Modification of the Amidine: The amidine part itself can be altered. For instance, incorporating it into a heterocyclic ring system like a nitroimidazole could be explored. nih.gov

N-Alkylation/N-Acylation: The nitrogen atoms of the nitroguanidine part could be subjected to alkylation or acylation to explore how substitution at this position affects the compound's properties, a strategy that has been explored for related nitroguanidine-containing compounds. researchgate.net

The synthesis of these derivatives would likely involve starting from a modified guanidine precursor. For example, reacting N-ethylthiourea with a substituted nitro-activated agent.

Table 3: Proposed Analogs from Nitroamidine Moiety Modification

Analog Modification Rationale
1-ethyl-3-(N-cyanoamidino)thiourea Nitro to Cyano Modulate electronics
1-ethyl-3-(N-sulfonylamidino)thiourea Nitro to Sulfonyl Alter polarity and H-bonding
1-ethyl-3-(2-nitro-1H-imidazol-1-yl)thiourea Heterocyclic replacement Introduce aromaticity and alter geometry
1-ethyl-3-(N-methyl-N'-nitroamidino)thiourea N-Alkylation Increase lipophilicity and steric bulk

Design Principles for Modulating Chemical Reactivity and Molecular Interactions

The derivatization strategies outlined above are guided by several key design principles aimed at systematically modulating the chemical reactivity and potential molecular interactions of this compound.

Altering Hydrogen Bonding Capacity: The thiourea and nitroamidine moieties are both capable of forming hydrogen bonds. Replacing the thiourea with a urea or other isosteres, and modifying the nitro group, will directly impact the strength and directionality of these interactions. biointerfaceresearch.comnih.gov

Tuning Electronic Properties: The electron-withdrawing nature of the nitroamidine group significantly influences the acidity of the N-H protons of the thiourea core. Replacing the nitro group with other substituents (e.g., cyano, sulfonyl) will modulate this effect, thereby altering the reactivity of the molecule.

Introducing Steric Hindrance: The introduction of bulky groups on the ethyl moiety or the nitrogen atoms of the nitroamidine can be used to probe the steric requirements of potential binding sites and influence the conformational preferences of the molecule.

Conformational Restriction: Replacing flexible alkyl chains with cyclic structures can lock the molecule into specific conformations, which can be beneficial for enhancing selectivity towards a particular biological target. nih.gov

Computational SAR Modeling for Theoretical Activity Prediction

In conjunction with synthetic efforts, computational modeling provides a powerful tool for predicting the properties and potential activities of the designed analogs, thereby guiding the selection of synthetic targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of the synthesized analogs with their experimentally determined properties (e.g., chemical reactivity, biological activity). scichemj.orgnih.govfarmaciajournal.comanalis.com.my Descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., Taft parameters) can be used to build a mathematical model that can then be used to predict the activity of yet-to-be-synthesized compounds.

Molecular Docking: If a specific biological target is being investigated, molecular docking studies can be employed to predict the binding mode and affinity of the designed analogs within the target's active site. nih.govresearchgate.netbohrium.comlew.ro This can provide valuable insights into the key molecular interactions driving binding and help in the rational design of more potent derivatives. For example, docking studies could reveal the importance of hydrogen bonds formed by the thiourea or nitroamidine groups and guide modifications to optimize these interactions.

By integrating these computational approaches with a systematic synthetic strategy, a comprehensive understanding of the structure-activity relationships of the this compound scaffold can be achieved, paving the way for the discovery of novel compounds with tailored properties for various academic and potentially practical applications.

Advanced Research Applications and Methodological Contributions of 1 Ethyl 3 N Nitroamidino Thiourea

Role as a Fluorescent Probe in Chemical Biology Research

Currently, there is no specific scientific literature that describes the use of 1-ethyl-3-(N-nitroamidino)thiourea as a fluorescent probe in chemical biology. While the broader class of thiourea (B124793) derivatives has been incorporated into fluorescent probes for various biological applications, including mitochondrial imaging, research has not singled out the this compound derivative for this purpose. nih.govnih.gov

Some related compounds, such as 1-aryl-3-(N-nitroamidino)thioureas, have been noted to produce fluorescent products upon reaction, but the intrinsic fluorescent properties of the starting thiourea compound itself have not been characterized or applied. iosrjournals.orgsemanticscholar.org

Application in Sensor Development for Specific Analytes (Research Prototypes)

There is no available research demonstrating the application of This compound in the development of sensors for specific analytes. The thiourea functional group is well-recognized in the design of chemosensors, particularly for detecting metal ions like mercury. analis.com.my However, studies on this topic have focused on other thiourea derivatives, and the specific compound This compound has not been investigated as a research prototype for sensor development.

Integration into Advanced Materials Research (e.g., smart materials, frameworks)

No published studies were found that report the integration of This compound into advanced materials such as smart materials or metal-organic frameworks. The compound has not been identified as a component or precursor for materials with tunable or responsive properties.

Use as a Model Compound for Studying Nitroamidine or Thiourea Chemistry

Future Directions and Emerging Research Avenues for 1 Ethyl 3 N Nitroamidino Thiourea

Exploration of Novel Synthetic Methodologies

The development of efficient, sustainable, and scalable synthetic routes is paramount for the future investigation and application of 1-ethyl-3-(N-nitroamidino)thiourea. While traditional synthetic methods provide a foundation, emerging technologies offer the potential for improved yields, purity, and safety.

Flow Chemistry: Continuous-flow synthesis presents a promising alternative to batch processing for the production of thiourea (B124793) derivatives. nih.govmdpi.com This methodology offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity. acs.org For the synthesis of this compound, a multi-step flow process could be designed to handle potentially hazardous intermediates and reagents more safely. The use of aqueous polysulfide solutions in flow reactors has been demonstrated for the synthesis of various thioureas, offering a milder and more environmentally friendly approach. nih.govmdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. rsc.orgrsc.org The application of photocatalysis to the synthesis of unsymmetrical thiourea derivatives has been successfully demonstrated using nitrogen-doped zinc oxide nanorods as a photocatalyst. rsc.orgrsc.org This approach could be adapted for the synthesis of this compound, potentially offering a greener and more efficient synthetic route. Furthermore, photocatalytic methods have been developed for the conversion of thioureas to guanidines, which could be relevant for the synthesis of the nitroguanidine (B56551) moiety of the target molecule. acs.org

Synthetic MethodologyPotential Advantages for this compound Synthesis
Flow Chemistry Enhanced safety, improved reaction control, higher yields and purity, potential for scalability.
Photocatalysis Mild reaction conditions, use of renewable energy sources, environmentally friendly, potential for novel reaction pathways.

Deeper Mechanistic Insights into Its Chemical and Biological Interactions

A thorough understanding of the mechanisms by which this compound interacts with chemical and biological systems is crucial for its rational design and application.

Future research should focus on:

Reaction Kinetics and Pathways: Detailed kinetic studies of the formation and degradation of this compound under various conditions will provide valuable insights into its stability and reactivity. Mechanistic studies on related N-nitroso compounds have elucidated complex reaction pathways, and similar investigations would be beneficial for understanding the behavior of the N-nitroamidino group. nih.gov

Biological Target Identification: The thiourea and nitroguanidine moieties are present in numerous biologically active compounds. mdpi.comnih.gov Identifying the specific biological targets of this compound is a critical step in elucidating its mechanism of action. This can be achieved through a combination of computational modeling, in vitro screening against a panel of enzymes and receptors, and proteomic approaches. The interaction of thiourea derivatives with biological targets is often mediated by hydrogen bonding and interactions with metal centers. biointerfaceresearch.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethyl and nitroguanidine substituents will help to establish clear structure-activity relationships. This will enable the optimization of the molecule's biological activity and selectivity.

Integration into Advanced Materials Science for Research Tool Development

The unique structural features of this compound make it an interesting candidate for integration into advanced materials.

Functionalized Polymers and Surfaces: The thiourea group can be readily incorporated into polymer backbones or attached to surfaces to create functional materials. These materials could find applications as sensors, catalysts, or platforms for controlled drug release.

Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in this compound can act as ligands for the formation of metal-organic frameworks. These MOFs could exhibit interesting properties for gas storage, separation, or catalysis.

Energetic Materials: Nitroguanidine and its derivatives are well-known energetic materials. nih.govresearchgate.net While the focus of this article is not on its explosive properties, understanding its energetic characteristics is crucial for safe handling and could lead to the development of novel materials with controlled energy release for specialized applications.

Development of High-Throughput Screening Methodologies for Related Compounds

To accelerate the discovery of new applications for compounds related to this compound, the development of high-throughput screening (HTS) methodologies is essential.

Combinatorial Chemistry: The synthesis of a library of analogs of this compound can be achieved using combinatorial chemistry techniques. researchgate.net This would allow for the rapid generation of a diverse set of compounds for screening.

Assay Development: The development of robust and miniaturized assays is crucial for HTS. evotec.com These assays could be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or cellular toxicity. Fluorescence-based assays and other sensitive detection methods are well-suited for HTS formats. researchgate.net

Phenotypic Screening: In addition to target-based screening, phenotypic screening of compound libraries in cell-based models can identify compounds with desired biological effects without prior knowledge of their molecular targets. nih.gov

HTS ComponentRelevance to this compound Research
Combinatorial Library Synthesis Rapid generation of a diverse range of analogs for SAR studies.
Miniaturized Biological Assays Efficient screening of large numbers of compounds to identify potential hits.
Phenotypic Screening Discovery of novel biological activities and potential therapeutic applications.

Collaborative and Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The multifaceted nature of this compound necessitates a collaborative and interdisciplinary research approach.

Chemical Biology: Collaborations between synthetic chemists and biologists will be crucial for designing and synthesizing novel analogs, as well as for evaluating their biological activity and elucidating their mechanisms of action.

Materials Science: Partnerships between chemists and materials scientists can lead to the development of novel materials incorporating this compound with unique properties and applications. harvard.eduyoutube.com

Computational Chemistry: Computational chemists can play a vital role in predicting the properties of this compound and its analogs, as well as in modeling their interactions with biological targets and materials.

By fostering these interdisciplinary collaborations, the scientific community can fully explore the potential of this compound and pave the way for exciting new discoveries in both fundamental science and applied technology.

Q & A

Q. Table 1: Comparative synthesis conditions

MethodSolventTemp (°C)Yield (%)Purity (%)
Nucleophilic substitutionDMF807892
CondensationEthanol608595

Basic: How is the crystal structure of this compound determined, and what software is recommended?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement due to its robustness in handling thiourea derivatives:

  • Data collection : High-resolution (≤0.8 Å) ensures accurate bond-length measurements .
  • Validation : Check for twinning and disorder using PLATON or OLEX2 .
  • Key parameters : Thiourea’s C=S bond length (~1.68 Å) and nitroamidino torsion angles confirm structural integrity .

Advanced: How do computational models (e.g., DFT) predict the reactivity of this compound in enzyme inhibition studies?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

  • Electrostatic potential : Identifies nucleophilic/electrophilic sites for kinase binding .
  • HOMO-LUMO gaps : Narrow gaps (e.g., 4.2 eV) correlate with redox activity in biological systems .
  • Docking simulations : AutoDock Vina models interactions with cancer-related kinases (e.g., EGFR), predicting IC₅₀ values .

Advanced: What mechanisms explain conflicting reports on its anticancer activity across cell lines?

Answer: Discrepancies arise from:

  • Cell-specific uptake : Lipophilicity (logP ~2.1) affects membrane permeability in MCF-7 vs. HepG2 cells .
  • Metabolic stability : Cytochrome P450 isoforms degrade the compound variably in vitro .
  • Assay conditions : Varying glutathione levels in media alter thiourea’s redox activity .

Mitigation : Standardize assays using hypoxia-mimetic conditions and LC-MS quantification .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Toxicity : Classified as a suspected carcinogen (IARC Group 2B). Use fume hoods and PPE .
  • Storage : Argon-atmosphere vials at –20°C prevent oxidation .
  • Waste disposal : Neutralize with 10% KMnO₄ before aqueous disposal to avoid environmental release .

Advanced: How does solvent choice impact spectroscopic characterization (e.g., IR, NMR)?

Answer:

  • IR spectroscopy : DMSO-d₆ masks ν(N–H) at ~3179 cm⁻¹; use KBr pellets for accurate C=S (1190 cm⁻¹) and nitro (1528 cm⁻¹) peaks .
  • ¹H NMR : CDCl₃ resolves ethyl group signals (δ 1.2–1.4 ppm), while DMSO-d₆ broadens NH protons .

Advanced: How to address polymorphic instability during crystallization?

Answer:

  • Screening : Use high-throughput platforms (e.g., Crystal16) to identify stable forms .
  • Additives : 5% ethylene glycol templates metastable Form II .
  • Kinetic control : Slow cooling (0.1°C/min) favors thermodynamically stable Form I .

Basic: What pharmacological assays validate its anti-inflammatory activity?

Answer:

  • In vitro : LPS-induced TNF-α suppression in RAW264.7 macrophages (IC₅₀ ≤10 µM) .
  • In vivo : Carrageenan-induced paw edema models in rats (dose: 50 mg/kg, i.p.) .
  • Specificity : ELISA/Western blot to confirm COX-2 and iNOS downregulation .

Advanced: How does atmospheric thiourea chemistry affect compound stability?

Answer:

  • Hydrolysis : Reacts with NO₂ in humid air, forming nitrous acid (k = 2.5 × 10⁻³ s⁻¹) .
  • Mitigation : Store under inert gas; monitor via FTIR for S=O degradation bands (~1100 cm⁻¹) .

Basic: What chromatographic methods separate thiourea derivatives?

Answer:

  • TLC : Silica gel GF₂₅₄ with benzene:ethyl acetate (4:1), Rf ~0.67 .
  • HPLC : C18 column, acetonitrile/0.1% TFA gradient (retention time: 8.2 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.